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Compound of Interest

Compound Name: Canagliflozin

Cat. No.: B606465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Canagliflozin and its analogues, focusing on

their performance in key functional assays. The information presented is collated from various

scientific publications and aims to provide a comprehensive resource for researchers in the

field of diabetes and metabolic diseases.

Introduction
Canagliflozin is a member of the gliflozin class of drugs, which are inhibitors of the sodium-

glucose co-transporter 2 (SGLT2). SGLT2 is primarily located in the proximal renal tubules and

is responsible for the reabsorption of approximately 90% of the glucose filtered by the

glomerulus. By inhibiting SGLT2, Canagliflozin and its analogues promote the excretion of

glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.

[1] This unique mechanism of action has made SGLT2 inhibitors a cornerstone in the

management of type 2 diabetes. Beyond glycemic control, these agents have demonstrated

significant cardiovascular and renal protective benefits.[2] This guide will delve into the

functional characteristics of Canagliflozin and its prominent analogues, including Dapagliflozin,

Empagliflozin, and Sotagliflozin, as well as novel synthetic analogues.

Comparative Analysis of Functional Activity
The primary functional activity of Canagliflozin and its analogues is the inhibition of SGLT2.

However, their potency and selectivity against the closely related SGLT1 transporter, which is
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predominantly found in the small intestine, vary. This section provides a comparative summary

of their inhibitory activities.

SGLT2 and SGLT1 Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in

inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher

potency. The selectivity of these inhibitors for SGLT2 over SGLT1 is a key pharmacological

differentiator.

Compound
SGLT2 IC50
(nM)

SGLT1 IC50
(nM)

Selectivity
(SGLT1/SGLT2
)

Reference

Canagliflozin 4.2 ± 1.5 663 ± 180 ~158-fold [3]

Dapagliflozin 1.1 1350 ~1227-fold [4]

Empagliflozin 2.5 6278 ~2511-fold [4]

Sotagliflozin 1.8 36 ~20-fold [3]

Thioglucoside

Analogue D
2.0 - - [5]

Thioglucoside

Analogue E
5.9 - - [5]

Thioglucoside

Analogue F
3.2 - - [5]

Thioglucoside

Analogue G
4.5 - - [5]

Note: IC50 values can vary between different assay conditions and laboratories. The data

presented here is a compilation from the cited sources.

Off-Target Activity
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Beyond their primary target, SGLT2 inhibitors can interact with other proteins, leading to "off-

target" effects. These effects can contribute to both the therapeutic benefits and potential side

effects of the drugs. A notable off-target effect of Canagliflozin is the activation of AMP-

activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

AMPK Activation
Canagliflozin has been shown to activate AMPK, an effect not as prominently observed with

Dapagliflozin or Empagliflozin.[6] This activation is thought to be independent of SGLT2

inhibition and may contribute to some of the metabolic benefits of Canagliflozin.[6]

Kinase Inhibition Profile
A comprehensive screening of the inhibitory activity of Canagliflozin and its analogues against

a broad panel of kinases (a "kinome scan") is not readily available in the public domain. Such

data would provide a more complete picture of their off-target activities and potential for

polypharmacology.

Signaling Pathways
The therapeutic effects of Canagliflozin and its analogues are mediated through complex

signaling pathways. The primary on-target effect on SGLT2 directly impacts glucose

reabsorption, while off-target effects, such as AMPK activation, involve distinct intracellular

cascades.

SGLT2 Inhibition and Glucose Excretion
The inhibition of SGLT2 in the renal proximal tubule is a direct mechanism leading to increased

urinary glucose excretion. This process is independent of insulin signaling.
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SGLT2 Inhibition by Canagliflozin and its Analogues.

AMPK/SIRT1 Signaling Pathway
Canagliflozin's activation of AMPK can lead to the subsequent activation of Sirtuin 1 (SIRT1),

a protein deacetylase involved in cellular metabolism and stress responses. This pathway is

implicated in some of the beneficial off-target effects of Canagliflozin.
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AMPK/SIRT1 signaling pathway activated by Canagliflozin.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

This section provides step-by-step protocols for key functional assays.

SGLT2 Inhibition Assay (Cell-Based 2-NBDG Glucose
Uptake)
This assay measures the inhibition of glucose uptake in cells overexpressing SGLT2 using a

fluorescent glucose analog, 2-NBDG.
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Materials:

HEK293 cells stably overexpressing human SGLT2 (or other suitable cell line)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

96-well black, clear-bottom plates

Krebs-Ringer-HEPES (KRH) buffer (containing 136 mM NaCl, 4.7 mM KCl, 1.25 mM

MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4)

2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

Test compounds (Canagliflozin and its analogues)

Phlorizin (a non-selective SGLT inhibitor, as a positive control)

Plate reader with fluorescence detection (Excitation/Emission ~485/535 nm)

Procedure:

Cell Seeding: Seed HEK293-hSGLT2 cells in a 96-well black, clear-bottom plate at a density

of 5 x 10^4 cells/well and culture overnight at 37°C in a 5% CO2 incubator.

Cell Washing: The next day, gently wash the cells twice with KRH buffer.

Compound Incubation: Add 50 µL of KRH buffer containing the test compounds at various

concentrations to the wells. Include wells with vehicle control (e.g., DMSO) and a positive

control (e.g., 100 µM Phlorizin). Incubate for 30 minutes at 37°C.

Glucose Uptake: Add 50 µL of KRH buffer containing 200 µM 2-NBDG to each well (final 2-

NBDG concentration of 100 µM).

Incubation: Incubate the plate for 1-2 hours at 37°C.
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Termination and Washing: Terminate the uptake by aspirating the medium and washing the

cells three times with ice-cold KRH buffer.

Fluorescence Measurement: Add 100 µL of KRH buffer to each well and measure the

fluorescence intensity using a plate reader (Ex/Em ~485/535 nm).

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-

response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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